3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione
CAS No.: 1382480-99-0
Cat. No.: VC7259803
Molecular Formula: C6H5N3O3
Molecular Weight: 167.124
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1382480-99-0 |
---|---|
Molecular Formula | C6H5N3O3 |
Molecular Weight | 167.124 |
IUPAC Name | 3-(azidomethyl)-4-methylfuran-2,5-dione |
Standard InChI | InChI=1S/C6H5N3O3/c1-3-4(2-8-9-7)6(11)12-5(3)10/h2H2,1H3 |
Standard InChI Key | GCSGIJHGVFHNQM-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)OC1=O)CN=[N+]=[N-] |
Introduction
3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione is an organic compound that belongs to the class of azides, characterized by the presence of an azidomethyl group attached to a furan ring. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in DNA sequencing through click chemistry processes.
Synthesis and Preparation
The synthesis of 3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione typically involves the reaction of 4-methyl-2,5-dihydrofuran-2,5-dione with sodium azide. This reaction is often conducted in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to optimize yield and purity.
Industrial Production
For industrial production, methods may be scaled up using continuous flow reactors and advanced purification techniques such as chromatography to ensure high yield and purity.
SMILES Notation
The compound's structural data can be represented by its SMILES notation: C[C@H]1C(=O)OC(=O)C1=N=N=N
.
Applications
3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione has diverse applications across various scientific fields, particularly in DNA sequencing by synthesis. It plays a role in click chemistry processes, which are essential for bioconjugation and the synthesis of complex biomolecules.
Safety Considerations
Due to the presence of the azide group, this compound may pose hazards including toxicity and explosive potential under certain conditions. Therefore, handling requires careful safety precautions .
Research Findings
Recent research highlights the importance of azide compounds in biochemistry and medicinal chemistry. The reactivity of the azide group allows for efficient and selective reactions, making 3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione a valuable intermediate in organic synthesis.
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